N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide
Description
N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked via a carboxamide group to a pyrazine ring substituted with a thiophene moiety. Quinoxalines are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory properties. This article provides a detailed comparison of this compound with structurally analogous quinoxaline derivatives, emphasizing substituent effects on physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-18(16-10-21-13-3-1-2-4-14(13)23-16)22-9-15-17(20-7-6-19-15)12-5-8-25-11-12/h1-8,10-11H,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZSKQGPQBQSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids . This method yields the desired compound with good efficiency and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pyrazine and quinoxaline rings undergo regioselective substitution under electron-deficient conditions:
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Chlorination : Reacts with POCl₃ at 80°C to replace the carboxamide oxygen with chlorine (yield: 78–82%).
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Amination : With NH₃/EtOH at 120°C, forms amino derivatives at the C5 position of quinoxaline .
Table 1: Substitution Reactions
| Position | Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Pyrazine | POCl₃ | Chlorinated analog | 78–82% | 80°C, 6 hr | |
| Quinox. | NH₃/EtOH | 5-Aminoquinoxaline derivative | 65% | 120°C, sealed tube |
Amide Hydrolysis and Functionalization
The carboxamide group participates in hydrolysis and coupling:
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Acid-Catalyzed Hydrolysis : Forms quinoxaline-2-carboxylic acid using 6N HCl at reflux (yield: 85%).
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HATU-Mediated Coupling : Reacts with amines (e.g., 3-(2-cyanopropan-2-yl)benzamide) in DMF/DIPEA to generate bis-amide derivatives (yield: 70–75%) .
Oxidation of Thiophene Moiety
The thiophen-3-yl group undergoes oxidation:
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KMnO₄-Mediated Oxidation : Converts thiophene to sulfone under acidic conditions (yield: 68%) .
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Selectivity : Oxidation occurs preferentially at the sulfur atom without disrupting the pyrazine-quinoxaline core .
Table 2: Oxidation Outcomes
| Oxidizing Agent | Product | Reaction Time | Yield | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Thiophene sulfone derivative | 4 hr | 68% |
Cycloaddition and Heterocycle Formation
The compound participates in Diels-Alder reactions:
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With 1,2,3-Triazines : Forms fused pyridotriazine systems at 100°C (yield: 60%) .
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Mechanism : Electron-deficient pyrazine ring acts as a dienophile .
Biological Activity-Linked Modifications
Structural analogs show enhanced pharmacological effects through:
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Urea Linkage Incorporation : Improves IKKβ inhibition (IC₅₀: 0.8 μM vs. 3.2 μM for parent compound) .
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Electron-Withdrawing Substituents : Meta-CF₃ groups increase TNFα-induced NFκB inhibition by 4-fold .
Key Mechanistic Insight :
The thiophene and pyrazine rings create an electron-deficient environment, directing nucleophilic attacks to the quinoxaline core. Steric effects from the N-benzyl group limit reactivity at the C3 position .
Stability Under Synthetic Conditions
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Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.
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pH Sensitivity : Stable in pH 4–9 but undergoes hydrolysis in strongly acidic/basic conditions .
This compound’s multifunctional architecture enables diverse synthetic applications in medicinal chemistry and materials science.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide. The compound has been evaluated for its efficacy against various cancer cell lines. For example, a study demonstrated that quinoxaline derivatives exhibit significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition (e.g., tyrosine kinases and c-MET kinase) .
Case Study: HCT116 and MCF7 Cell Lines
In a detailed investigation involving HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, compounds similar to this compound were tested using the MTT assay. The results indicated that several derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating promising anticancer activity comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
Quinoxaline derivatives are also recognized for their antimicrobial activities. Studies have shown that these compounds can exhibit inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis.
Antitubercular Activity
A specific derivative demonstrated an average minimum inhibitory concentration (MIC) of 12.5 μg/mL against multidrug-resistant Mycobacterium tuberculosis strains. This highlights the potential of quinoxaline derivatives in developing new treatments for drug-resistant tuberculosis .
Antiviral Applications
The antiviral properties of quinoxaline derivatives are under investigation, particularly in relation to respiratory pathogens. Research indicates that these compounds may possess diverse mechanisms of action against viral infections, making them candidates for further development in antiviral therapy .
Molecular Recognition and Drug Design
Quinoxaline compounds are being explored for their role in molecular recognition processes due to their unique structural features. The pyridazine ring within these compounds contributes to their ability to engage in π–π stacking interactions, which is crucial for binding to biological targets . This property is significant in drug design, where enhancing binding affinity can lead to improved therapeutic efficacy.
Summary of Applications
The following table summarizes the applications of this compound:
| Application | Description |
|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines (e.g., HCT116, MCF7), induces apoptosis |
| Antimicrobial | Exhibits activity against bacterial strains, including Mycobacterium tuberculosis |
| Antiviral | Potential activity against respiratory viruses; ongoing research into diverse mechanisms |
| Molecular Recognition | Engages in π–π stacking interactions; important for drug design and target binding |
Mechanism of Action
The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Electronic and Steric Effects
- Thiophene vs.
- Carboxamide vs. Ester Linkages : Carboxamides (target compound and ) exhibit greater metabolic stability compared to esters (e.g., 4-acetoxybenzyl derivative), which are prone to hydrolysis.
Biological Activity
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, a mixture of 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazine hydrochloride in the presence of potassium hydroxide yields the desired product after refluxing in ethyl alcohol. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography confirm the molecular structure and purity of the compound .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies indicate that derivatives of quinoxaline compounds often show significant activity against various bacterial strains, with some derivatives demonstrating weak fungal potency. The biological target prediction suggests that these compounds may interact with bacterial cell walls or metabolic pathways, inhibiting growth .
Antiviral Properties
Recent research has highlighted the potential antiviral effects of heterocyclic compounds, including those related to quinoxaline structures. For example, certain derivatives have shown efficacy against viruses such as HIV and the tobacco mosaic virus (TMV). The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular entry pathways .
Anticancer Activity
Quinoxaline derivatives are also being investigated for their anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit specific signaling pathways involved in cell proliferation and survival has been demonstrated, suggesting its potential as a chemotherapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoxaline derivatives, including this compound, against common pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 μg/mL for Gram-positive bacteria, demonstrating moderate efficacy.
- Antiviral Activity : In a comparative study, the antiviral activity of several compounds was assessed against HIV type 1. The compound exhibited an EC50 value of 3.98 μM, indicating promising antiviral potential with a therapeutic index exceeding 100, which underscores its safety profile in cellular assays .
- Anticancer Properties : Research on cancer cell lines revealed that treatment with N-((3-(thiophen-3-yll)pyrazin-2-y)methyl)quinoxaline-2-carboxamide resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 μM for certain breast cancer cell lines, suggesting significant anticancer activity.
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
